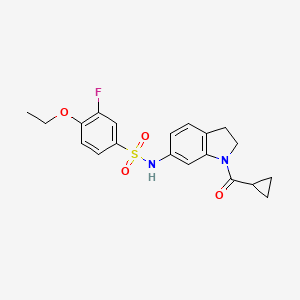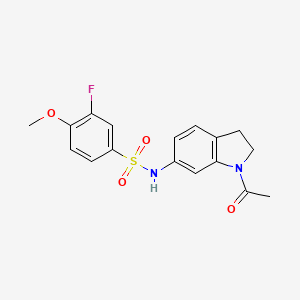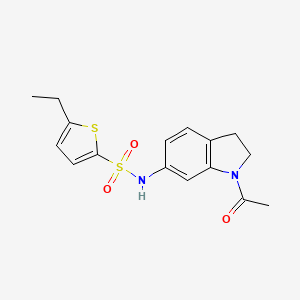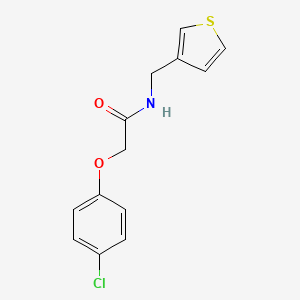![molecular formula C16H21NOS B6536693 N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide CAS No. 1058491-32-9](/img/structure/B6536693.png)
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Zukünftige Richtungen
The future directions for “N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide” and similar compounds could involve further exploration of their unique properties for applications in medicinal chemistry, catalyst development, and nanomaterials . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .
Wirkmechanismus
Target of Action
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a part of the adamantane carboxamide chemical series, which has been identified as inhibitors of the Ebola virus (EBOV) . The primary target of this compound is the EBOV glycoprotein (GP) . The GP plays a crucial role in the virus’s life cycle, facilitating the virus’s entry into host cells .
Mode of Action
The compound interacts directly with the EBOV GP, inhibiting its activity . This interaction prevents the virus from entering host cells, thereby inhibiting the spread of the virus within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the EBOV . By inhibiting the GP, the compound disrupts the virus’s ability to enter host cells . This disruption prevents the virus from replicating within the host, thereby inhibiting the spread of the infection .
Pharmacokinetics
Selected analogs of the adamantane carboxamide series have shown aqueous solubility >20 mg/ml, and attractive metabolic stability in human and nonhuman liver microsomes . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the EBOV . By preventing the virus from entering host cells, the compound inhibits the spread of the virus within the host . This inhibition can potentially limit the severity of the infection and aid in the recovery of the infected individual .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethylamine derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-thienylmethyl)adamantane-1-carboxamide
- N-(2-thienylmethyl)adamantane-1-carboxylate
- N-(2-thienylmethyl)adamantane-1-sulfonamide
Uniqueness
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is unique due to the specific combination of the adamantane and thiophene moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and electronic characteristics, which are not observed in other similar compounds. These unique features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-9-11-1-2-19-10-11)16-6-12-3-13(7-16)5-14(4-12)8-16/h1-2,10,12-14H,3-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZWMIWRGJEELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)

![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)

![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
